molecular formula C22H22N2O3S B2735144 N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide CAS No. 941945-31-9

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide

Cat. No.: B2735144
CAS No.: 941945-31-9
M. Wt: 394.49
InChI Key: NPFGNXVEBPRDON-UHFFFAOYSA-N
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Description

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene ring system, a sulfonamide group, and a piperidinone moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidinone Moiety: The piperidinone ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Attachment of the Naphthalene Ring: The naphthalene ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as Suzuki or Heck coupling.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide
  • N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzene-2-sulfonamide

Uniqueness

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structural features allow for diverse applications across multiple scientific disciplines.

Properties

IUPAC Name

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-16-9-11-19(15-21(16)24-13-5-4-8-22(24)25)23-28(26,27)20-12-10-17-6-2-3-7-18(17)14-20/h2-3,6-7,9-12,14-15,23H,4-5,8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFGNXVEBPRDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)N4CCCCC4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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